molecular formula C14H15N3O2 B6049124 N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6049124
M. Wt: 257.29 g/mol
InChI Key: NAIFVZOPXAAGHX-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core linked to a 3-acetylphenyl group via a carboxamide bridge. The acetyl group at the meta position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity to target proteins by polar interactions.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17-13(7-8-15-17)14(19)16-12-6-4-5-11(9-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIFVZOPXAAGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Acetylation: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the acetylated pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or other substituents on the phenyl ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products:

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It is used in the design and synthesis of new drug candidates.

Medicine: The compound’s potential therapeutic effects are explored in preclinical studies, particularly for its ability to modulate specific biological pathways and targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide with structurally related pyrazole carboxamides and hydrazides, highlighting key differences in substituents, molecular properties, and inferred biological implications:

Compound Substituents Molecular Weight (g/mol) Key Structural Features Potential Implications Reference
This compound (Target) - N1: Ethyl
- Phenyl: 3-acetyl
~290–310 (estimated) Electron-withdrawing acetyl group; moderate steric bulk at N1 Enhanced target binding via polar interactions; improved metabolic stability
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide - N1: Methyl
- Phenyl: 3-chloro
- C5: CF₃
319.7 Strongly electron-withdrawing CF₃; chloro substituent Increased lipophilicity; potential resistance to oxidative metabolism
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide - N1: Ethyl
- C4: Amino
- Phenyl: 3-methoxy
260.3 Electron-donating methoxy; amino group at C4 Improved solubility; possible hydrogen bonding with targets
N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide - N1: Ethyl
- C3: CF₃
- Side chain: 2-aminoethyl
279.2 Basic aminoethyl side chain; CF₃ at C3 Enhanced solubility and membrane permeability; potential for ionic interactions
3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide - Core: Hydrazide
- Phenyl: 3-ethoxy
- Propenylidene: 2-methoxy
335.4 Hydrazide linker; conjugated propenylidene group Chelation potential; possible photoactivity or metal-binding properties
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide - N1: Methyl
- Phenyl: 3-chloro
- C5: Methoxy
279.7 Methoxy at C5; chloro substituent Balance of electron-donating (methoxy) and -withdrawing (Cl) effects

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The acetyl group in the target compound contrasts with stronger EWGs like CF₃ () or nitro (). While CF₃ enhances lipophilicity and metabolic stability, acetyl may offer a balance of polarity and moderate steric effects .
  • Electron-Donating Groups (EDGs) : Methoxy () or ethoxy () substituents improve solubility but may reduce binding affinity in hydrophobic pockets compared to acetyl .

Positional Isomerism: Substitution at pyrazole C3 () vs.

Functional Group Variations: Carboxamide vs. Hydrazide: Hydrazide derivatives (–5, 11) exhibit chelating properties, making them suitable for metal-binding applications, whereas carboxamides are more common in drug design due to stability . Aminoalkyl Side Chains: Compounds like ’s 2-aminoethyl group introduce basicity, enhancing solubility and enabling ionic interactions absent in the target compound .

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